REACTION_CXSMILES
|
[C:1]1([CH:7]([SeH])[CH:8]([CH2:15]C)[CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])C=CC=CC=1.ClC1C=CC=C(C(OO)=O)C=1.C(N(CC)CC)C>C(Cl)Cl>[CH2:7]([C:8](=[CH2:15])[CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])[CH3:1]
|
Name
|
selenide
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(CCC(=O)OC)CC)[SeH]
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was then washed with water, saturated sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed under nitrogen for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a roto-evaporator
|
Type
|
DISTILLATION
|
Details
|
The crude olefin XIV was distilled bp 70°-75° C. (25 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CCC(=O)OC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |